Cyclohexanone, 3-(dimethylphenylsilyl)-3-methyl-
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Overview
Description
3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone: is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups, which is further attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone typically involves the reaction of a cyclohexanone derivative with a dimethyl(phenyl)silyl reagent. One common method is the nucleophilic substitution of a chlorosilane with a cyclohexanone derivative under basic conditions. For example, the reaction of 3-chlorocyclohexanone with dimethyl(phenyl)silyl lithium can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone: can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced using hydrosilanes as reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracetic acid are commonly used in the Fleming-Tamao oxidation.
Reduction: Hydrosilanes like triethylsilane or diphenylsilane can be used as reducing agents.
Substitution: Dimethyl(phenyl)silyl lithium or other silyl reagents can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major product is typically a hydroxylated derivative of the original compound.
Reduction: The major products are often the corresponding alcohols or alkanes.
Substitution: The products depend on the nucleophile used but generally involve the replacement of the silyl group with the nucleophile.
Scientific Research Applications
3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone: has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The silicon atom in the compound can interact with electrophilic centers in other molecules, facilitating reactions such as nucleophilic substitution and oxidation.
Pathways Involved: The compound can participate in pathways involving silicon-based intermediates, such as silyl cations or radicals, which can undergo further transformations.
Comparison with Similar Compounds
3-(Dimethyl(phenyl)silyl)-3-methylcyclohexanone: can be compared with other similar silicon-containing compounds:
Properties
CAS No. |
67263-00-7 |
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Molecular Formula |
C15H22OSi |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C15H22OSi/c1-15(11-7-8-13(16)12-15)17(2,3)14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI Key |
PEEHRVLUQSTLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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